1-(pyrazine-2-carbonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide
Description
1-(Pyrazine-2-carbonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a heterocyclic compound featuring three distinct moieties:
- Azetidine-3-carboxamide: A four-membered saturated ring (azetidine) with a carboxamide substituent, enhancing conformational rigidity compared to larger rings like piperidine .
- N-(2-(Thiophen-2-yl)ethyl) group: A thiophene-containing side chain, which may influence lipophilicity and receptor binding due to sulfur’s electronic properties .
Properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14(18-4-3-12-2-1-7-22-12)11-9-19(10-11)15(21)13-8-16-5-6-17-13/h1-2,5-8,11H,3-4,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNLFAONCYJMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(pyrazine-2-carbonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazine derivatives have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . In vitro assays demonstrated that the compound can effectively disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, indicating its potential utility in managing inflammatory conditions .
Data Summary
| Activity | Effect | Concentration |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | MIC = 25 µg/mL |
| Anti-inflammatory | Reduction in paw edema | Significant reduction |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
The compound’s structural analogs differ primarily in substituents attached to the azetidine or pyrazine moieties. Key examples include:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility : The pyrazine and azetidine moieties may improve aqueous solubility relative to purely aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
